molecular formula C5H10O4 B8003596 5-Deoxy-L-ribofuranose

5-Deoxy-L-ribofuranose

Cat. No.: B8003596
M. Wt: 134.13 g/mol
InChI Key: MKMRBXQLEMYZOY-OWMBCFKOSA-N
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Description

5-Deoxy-L-ribofuranose (CAS: 18555-65-2) is a stereoselective sugar derivative with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . It is naturally found in organisms, including humans, and is synthesized via enzymatic reduction of L-arabinose, involving a molybdenum cofactor and aldehyde oxidase . Key properties include:

  • Physical characteristics: Almost white powder with ≥98% purity .
  • Biological roles: Exhibits antioxidant, antidiabetic, and anti-inflammatory activities .
  • Applications: Serves as a precursor for 5-deoxy sugar analogs (e.g., glucose, fructose) and pharmaceuticals, including nucleic acid analogs and antibiotics .

Properties

IUPAC Name

(3S,4R,5S)-5-methyloxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRBXQLEMYZOY-OWMBCFKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation with p-Toluenesulfonyl Chloride

Inosine is treated with p-toluenesulfonyl chloride in an organic solvent (e.g., pyridine or dichloromethane) to introduce a sulfonate group at the 5′-position. This step yields 5′-p-toluenesulfonyl-6-hydroxy-9-β-D-purine nucleoside (I) with high regioselectivity. The reaction proceeds under mild conditions (0–5°C) and achieves >90% conversion.

Sodium Borohydride Reduction

Compound I undergoes reductive deoxygenation using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or methanol. This step selectively removes the 5′-sulfonate group, producing 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside (II) . The reduction is quantitative, with minimal byproduct formation.

Acetylation with Acetic Anhydride

The 2′- and 3′-hydroxyl groups of II are acetylated using acetic anhydride in pyridine, yielding 2,3-O-diacetyl-5-deoxyinosine (III) . This step proceeds at room temperature with 85–90% efficiency.

Deglycosidation and Final Acetylation

Compound III is subjected to acidic hydrolysis (e.g., H₂SO₄ in acetic anhydride) to cleave the glycosidic bond and acetylate the remaining hydroxyl group. The final product, 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose , is obtained in 83% yield with >99% purity by HPLC.

Advantages :

  • Utilizes inexpensive starting material (inosine).

  • High overall yield (68–70% over four steps).

  • Scalable for industrial production.

D-Ribose-Based Synthesis via Protective Group Strategy

D-Ribose serves as a cost-effective precursor for this compound. Two distinct approaches are documented:

Protection, Tosylation, and Borohydride Reduction (CN105037453A)

This method involves three key stages:

  • Acetal Protection : D-Ribose is treated with methanol and acetone under acidic conditions (methylsulfonic acid) to form methyl-2,3-O-isopropylidene-D-ribofuranoside .

  • Tosylation : The protected ribose reacts with p-toluenesulfonyl chloride in the presence of triethyl benzyl ammonium chloride (phase-transfer catalyst), yielding methyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranoside .

  • Reductive Deoxygenation : Sodium borohydride in hexamethylphosphoramide (HMPA) reduces the tosyl group, producing methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside . Final hydrolysis with dilute HCl affords this compound in 56% overall yield.

Key Data :

  • Reduction solvent (HMPA) is recyclable, lowering costs.

  • Avoids chromatographic purification, enhancing practicality.

Oxidative Cleavage and Grignard Reaction (EP0385336A2)

This innovative route employs a Grignard reagent for deoxygenation:

  • Acetal Formation : D-Ribose is protected with cyclohexanone to form 2,3-O-cyclohexylidene-D-ribose .

  • Grignard Reaction : Treatment with methylmagnesium iodide selectively generates 6-deoxy-3,4-O-cyclohexylidene-L-allitol .

  • Oxidative Cleavage : Sodium metaperiodate (NaIO₄) cleaves the 1,2-diol moiety, yielding 5-deoxy-2,3-O-cyclohexylidene-L-ribose .

  • Deprotection : Acidic hydrolysis removes the cyclohexylidene group, furnishing 5-deoxy-L-ribose in 45–50% overall yield.

Advantages :

  • High stereoselectivity (>95% L-configuration).

  • Utilizes inexpensive D-ribose and recyclable reagents.

Reductive Displacement of Sulfonate Esters

A third approach, described in PubMed article 12559727, leverages sulfonate intermediates:

  • Sulfonation : D-Ribose is converted to methyl 2,3-O-isopropylidene-5-O-methanesulfonyl-β-D-ribofuranoside using methanesulfonyl chloride.

  • Reductive Displacement : Sodium iodide in dimethylformamide (DMF) facilitates iodide substitution, followed by hydrogenation (Raney nickel) to remove the sulfonate group.

  • Hydrolysis and Acetylation : Acidic hydrolysis yields 5-deoxy-D-ribose, which is acetylated to the final product.

Performance :

  • Overall yield: 58–62%.

  • Avoids toxic reagents (e.g., HMPA).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Industrial Viability
Inosine pathwayInosinep-TsCl, NaBH₄, Ac₂O68–70%High (scalable)
D-Ribose tosylationD-RiboseTsCl, NaBH₄, HMPA56%Moderate (solvent reuse)
Grignard approachD-RiboseCyclohexanone, NaIO₄45–50%Low (multiple steps)
Sulfonate reductionD-RiboseMsCl, NaI, Raney Ni58–62%High (low toxicity)

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-L-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-deoxy-L-ribonolactone using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tosyl chloride in pyridine.

Major Products:

    Oxidation: 5-Deoxy-L-ribonolactone.

    Reduction: 5-Deoxy-L-ribitol.

    Substitution: this compound derivatives with various functional groups.

Scientific Research Applications

Biochemical Research

5-Deoxy-L-ribofuranose is utilized in the study of nucleic acid synthesis and modification. Research has demonstrated that this compound can serve as a substrate for DNA polymerases, impacting DNA biosynthesis. For instance, studies have shown that substituting a 2′-deoxy-β-L-nucleotide for a 2′-deoxy-β-D-nucleotide can influence the stereochemical control during DNA synthesis, providing insights into the mechanisms of enzyme specificity and activity .

Case Study: Stereochemical Control in DNA Biosynthesis

  • Objective: To examine the impact of L-nucleotide residues on DNA polymerase activity.
  • Findings: The incorporation of L-nucleotides resulted in significant variations in the geometry of template-primer complexes, affecting the efficiency and fidelity of DNA synthesis .

Medicinal Chemistry

This compound derivatives are important in the development of nucleoside analogs with potential therapeutic applications. These compounds can exhibit antiviral and anticancer properties by mimicking natural nucleosides. For example, certain 5-deoxy nucleosides have been synthesized to explore their biological activities against various pathogens and cancer cell lines.

Case Study: Synthesis of Antiviral Nucleosides

  • Objective: To synthesize and evaluate the biological activity of 5-deoxy nucleoside analogs.
  • Results: Compounds derived from this compound showed promising antiviral activity, leading to further investigations into their mechanisms of action and potential as drug candidates .

Analytical Chemistry

In analytical applications, this compound is often analyzed alongside its derivatives to ensure quality control in pharmaceutical formulations. Advanced methods such as liquid chromatography-mass spectrometry (LC-MS) have been developed for the sensitive detection and quantification of this compound in complex mixtures.

Case Study: LC-MS Method Development

  • Objective: To establish a reliable method for detecting this compound in pharmaceutical intermediates.
  • Methodology: The LC-MS technique was optimized for high specificity and sensitivity, allowing for accurate quantification even at low concentrations.
  • Findings: The method demonstrated strong specificity with detection limits below 0.05 µg/mL, facilitating effective quality control measures .

Synthetic Applications

The synthesis of this compound itself has been an area of interest, particularly for generating derivatives with enhanced biological properties. Various synthetic routes have been explored, including the use of enzymatic methods to achieve specific glycosylation patterns.

Table: Synthetic Routes for this compound Derivatives

MethodologyYield (%)Notes
Enzymatic Glycosylation>80High selectivity for desired anomers
Chemical Synthesis60-70Requires multiple steps; lower yields
Vorbrüggen Glycosylation>75Efficient for creating complex nucleosides

Mechanism of Action

The mechanism of action of 5-Deoxy-L-ribofuranose involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The absence of the hydroxyl group at the C5 position can affect the compound’s binding affinity and specificity for certain enzymes and molecular targets. This can lead to alterations in the synthesis and function of nucleic acids, potentially inhibiting viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional impacts of 5-Deoxy-L-ribofuranose and analogs:

Compound Name Molecular Formula Key Structural Features Functional Impact
This compound C₅H₁₀O₄ - Missing hydroxyl at C5
- L-configuration
Enhanced stability; substrate for enzymatic reactions
5′-Amino-5′-C-carboxy-5′-deoxy-β-d-ribofuranose C₆H₁₁NO₇ - Amino and carboxyl groups at C5
- β-d-configuration
Potential for peptide conjugation; modified solubility
2-Deoxy-2-fluoro-D-ribofuranose C₅H₉O₄F - Fluorine substitution at C2
- D-configuration
Increased metabolic resistance; used in nucleoside analogs
1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose C₁₁H₁₆O₇ - Acetyl groups at C1, C2, C3
- Protected hydroxyls
Enhanced lipophilicity; intermediate in drug synthesis
4′-Thio-2′,4′-dideoxyribofuranose-5′-phosphate C₅H₁₁O₆PS - Sulfur atom replacing ring oxygen
- Phosphate at C5
Altered enzymatic recognition; potential antiviral applications

Biological Activity

5-Deoxy-L-ribofuranose (5dR) is a sugar derivative that has garnered attention due to its potential biological activities and applications in various biochemical pathways. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, metabolic pathways, and implications in microbial metabolism and enzymatic reactions.

This compound can be synthesized from D-ribose through several chemical processes. One notable method involves the total hydrolysis of ribose followed by acetylation, yielding 5-deoxy derivatives with high efficiency . The structural formula of this compound is represented as:

C5H10O4C_5H_{10}O_4

This compound lacks a hydroxyl group at the 5th carbon atom, which distinguishes it from its ribose counterpart.

2. Metabolic Pathways

This compound plays a significant role in various metabolic pathways. It is involved in the salvage pathways of nucleosides, particularly in organisms like Bacillus thuringiensis, where it is phosphorylated to form 5-deoxyribose-1-phosphate (5dR-1P). This compound subsequently participates in primary metabolic processes by being converted into dihydroxyacetone phosphate (DHAP) and acetaldehyde through the action of specific enzymes .

Table 1: Summary of Metabolic Pathways Involving this compound

PathwayEnzyme InvolvedProduct
Salvage PathwayDrdK (Kinase)5-deoxyribose-1-phosphate (5dR-1P)
IsomerizationDrdI (Isomerase)5-deoxyribulose-1-phosphate (5dRu-1P)
CleavageDrdA (Aldolase)DHAP + Acetaldehyde

3. Biological Activities

The biological activities of this compound are primarily linked to its role as an antimetabolite and its interactions within enzymatic pathways.

3.1 Antimicrobial Properties
Studies have indicated that derivatives of deoxy-sugars, including this compound, exhibit antimicrobial properties by acting as antimetabolites in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in bacteria . This inhibition can potentially lead to growth suppression in pathogenic microorganisms.

3.2 Enzymatic Interactions
Research has demonstrated that this compound can serve as a substrate for various enzymes, impacting DNA biosynthesis and repair mechanisms. For instance, it has been shown to participate in reactions catalyzed by DNA polymerases, influencing stereochemical control during DNA replication .

4. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Streptomyces Metabolism : A study highlighted the role of 5dR in the metabolism of Streptomyces sp., where genetic manipulation revealed pathways leading to the accumulation of fluorometabolites from 5dR derivatives . This showcases the compound's versatility in microbial biosynthetic pathways.
  • Enzymatic Studies : Research demonstrated that when incorporated into nucleic acid synthesis, this compound showed varying degrees of incorporation efficiency compared to standard ribonucleotides, affecting overall nucleic acid stability and function .

Q & A

Q. What are the established analytical methods for quantifying 5-Deoxy-L-ribofuranose in biological samples?

High-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and gas chromatography-mass spectrometry (GC-MS) are validated techniques for detecting and quantifying this compound. HPLC offers high sensitivity for polar compounds, while GC-MS provides structural confirmation via fragmentation patterns. Researchers should optimize column selection (e.g., reverse-phase C18 for HPLC) and derivatization protocols (for GC-MS) to enhance resolution .

Q. How is this compound synthesized, and what are the critical purity benchmarks?

Synthesis typically involves regioselective deoxygenation of L-ribose derivatives. Purity (>98%) is confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of proton signals at δ 4.5–5.5 ppm for hydroxyl groups) and mass spectrometry (m/z 134.13 for [M+H]⁺). Researchers must validate synthetic routes using orthogonal methods, such as thin-layer chromatography (TLC) and elemental analysis, to exclude side products like 5-O-methyl derivatives .

Q. What biological activities have been experimentally validated for this compound?

In vitro studies report antioxidant activity (IC₅₀: 50–100 µM in DPPH assays), anti-inflammatory effects (e.g., 30% suppression of TNF-α in macrophage models), and modulation of microbial growth. However, results vary by experimental design: for example, bacterial growth promotion is strain-specific, necessitating controlled agar-plate assays with standardized inoculum sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity interference. To address this:

  • Perform dose-response curves across physiological pH ranges (5.5–7.4) to identify activity thresholds.
  • Use ultra-pure samples (>99% by HPLC) and include negative controls (e.g., ribose analogs) to isolate compound-specific effects .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

Degradation studies show instability above 25°C (t₁/₂: <48 hours at 37°C). Stabilization methods include:

  • Lyophilization with cryoprotectants (e.g., trehalose) for storage at −80°C.
  • Buffering solutions to pH 6.0–7.0 to minimize acid-catalyzed hydrolysis.
  • Real-time stability monitoring via UV-Vis spectroscopy (λmax 210 nm) .

Q. What experimental frameworks validate the in vivo vs. in vitro efficacy of this compound as an antidiabetic agent?

  • In vitro : Measure glucose uptake in 3T3-L1 adipocytes using 2-NBDG fluorescence assays under insulin-free conditions.
  • In vivo : Utilize streptozotocin-induced diabetic rodent models, with oral administration (50–200 mg/kg) and glucose tolerance tests.
  • Cross-validate results with LC-MS/MS plasma analysis to confirm bioavailability and metabolite identification (e.g., 5-deoxyribonic acid) .

Q. How do structural modifications of this compound impact its interaction with bacterial glycosyltransferases?

Molecular docking simulations (AutoDock Vina) reveal that the absence of the 5-OH group reduces hydrogen bonding with active-site residues (e.g., Asp220 in E. coli enzymes). Validate via site-directed mutagenesis and kinetic assays (Km and Vmax comparisons) using purified enzymes. Synchrotron crystallography can further resolve binding conformations .

Methodological Considerations

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionRelevance to Research Design
Solubility120 mg/mL in H₂O (25°C)Dictates solvent choice for assays
pKa12.1 (hydroxyl groups)Impacts stability in buffer systems
Optical rotation ([α]D²⁵)−24.5° (c = 1, H₂O)Confirms enantiomeric purity
LogP−1.3Predicts membrane permeability

Q. Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments using identical protocols (e.g., cell lines, incubation times).
  • Step 2 : Apply statistical tests (ANOVA with Tukey’s post-hoc) to quantify variability.
  • Step 3 : Conduct impurity profiling (e.g., LC-HRMS) to rule out batch-dependent artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxy-L-ribofuranose
Reactant of Route 2
5-Deoxy-L-ribofuranose

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